REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[NH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1.[CH3:13][Si:14]([CH3:21])([CH3:20])[CH2:15][CH2:16][O:17][CH2:18]Cl>C1COCC1>[Cl:3][C:4]1[N:8]([CH2:18][O:17][CH2:16][CH2:15][Si:14]([CH3:21])([CH3:20])[CH3:13])[C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[N:5]=1 |f:0.1|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Name
|
ice
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Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The resulting mixture was stirred at 0° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to 23° C.
|
Type
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STIRRING
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Details
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was stirred 16 h
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Duration
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16 h
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Type
|
EXTRACTION
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Details
|
was extracted with Et2O (3×100 mL)
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Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified (FCC) (1:99 to 15:85 EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(N1COCC[Si](C)(C)C)C=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |